molecular formula C6H4ClF3N2 B1425950 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine CAS No. 944905-91-3

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Cat. No. B1425950
CAS RN: 944905-91-3
M. Wt: 196.56 g/mol
InChI Key: CEVIJOALFRBIOW-UHFFFAOYSA-N
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Description

Trifluoromethylated pyrimidines are a class of compounds that have been studied for their potential applications in various fields, including pharmaceuticals and agrochemicals . They contain a trifluoromethyl group (-CF3), which is known for enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” are not available, trifluoromethylated compounds can generally be synthesized through various methods. For instance, one method involves the transition metal-mediated construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .


Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. One notable type of reaction is trifluoromethylation, which involves the addition of a trifluoromethyl group to a molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” would depend on its specific structure. Trifluoromethylated compounds are generally known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Scientific Research Applications

Medicinal Chemistry Antitumor Applications

The pyrimidine scaffold, to which “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” belongs, has been noted for its antitumor activities. This compound could potentially be used in the synthesis of pharmaceuticals that target cancer cells by interfering with DNA replication or other cellular processes specific to tumors .

Antibacterial Agents

Pyrido[2,3-d]pyrimidines, a related class of compounds, have shown a broad spectrum of antibacterial activities. “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” may serve as a precursor or an intermediate in the synthesis of new antibacterial agents that can be used to combat resistant bacterial strains .

CNS Depressive and Anticonvulsant Effects

Compounds with a pyrimidine core have been associated with central nervous system (CNS) depressive and anticonvulsant effects. This suggests that “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” could be researched for potential applications in treating neurological disorders such as epilepsy or anxiety .

Trifluoromethylation in Organic Synthesis

The trifluoromethyl group is significant in pharmaceuticals, agrochemicals, and materials science due to its ability to alter the chemical and physical properties of molecules. “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” could be utilized in radical trifluoromethylation reactions to introduce CF3 groups into various organic substrates, enhancing their biological activity or stability .

Material Science Fluorinated Compounds

In material science, fluorinated compounds like “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” are valued for their unique properties, such as increased thermal stability and chemical resistance. They can be applied in the development of advanced materials for various industrial applications .

Agrochemical Research

The trifluoromethyl group’s presence in agrochemicals often leads to improved efficacy and selectivity of herbicides and pesticides. Research into “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” could explore its incorporation into new agrochemical formulations .

Development of Diagnostic Agents

Pyrimidine derivatives are sometimes used as diagnostic agents in medical imaging techniques such as positron emission tomography (PET). “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” might be investigated for its potential use in the synthesis of radiotracers .

Chemical Research Reaction Mechanisms

Finally, as a compound with both chloromethyl and trifluoromethyl groups, “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” can serve as a model compound in chemical research to study reaction mechanisms involving halogenated and fluorinated species .

Mechanism of Action

Future Directions

The future directions in the study of trifluoromethylated compounds could involve the development of new synthesis methods, the exploration of new applications, and the study of their properties and mechanisms of action .

properties

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-3-5-11-2-1-4(12-5)6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVIJOALFRBIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717062
Record name 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944905-91-3
Record name 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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